molecular formula C15H19N3O3 B13730267 tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate

Katalognummer: B13730267
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: YWWIKXVICSULGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrazole ring

Vorbereitungsmethoden

The synthesis of tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-amino-2-methylphenol with tert-butyl 4-chloropyrazole-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring play crucial roles in its activity, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(4-amino-2-methylphenoxy)-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(4-amino-2-methylphenoxy)benzoate
  • tert-Butyl 3-(4-amino-2-methylphenoxy)benzoate
  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one

These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound makes it distinct and potentially more versatile in its applications.

Eigenschaften

Molekularformel

C15H19N3O3

Molekulargewicht

289.33 g/mol

IUPAC-Name

tert-butyl 4-(4-amino-2-methylphenoxy)pyrazole-1-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-10-7-11(16)5-6-13(10)20-12-8-17-18(9-12)14(19)21-15(2,3)4/h5-9H,16H2,1-4H3

InChI-Schlüssel

YWWIKXVICSULGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)N)OC2=CN(N=C2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.